molecular formula C10H14BClO3 B1284243 (2-Butoxy-5-chlorophenyl)boronic acid CAS No. 352534-88-4

(2-Butoxy-5-chlorophenyl)boronic acid

Cat. No. B1284243
M. Wt: 228.48 g/mol
InChI Key: GGIBHUXEZCJVCZ-UHFFFAOYSA-N
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Description

“(2-Butoxy-5-chlorophenyl)boronic acid” is a chemical compound with the empirical formula C10H14BClO3 . It has a molecular weight of 228.48 . The compound is represented by the SMILES string CCCCOc1ccc(Cl)cc1B(O)O .


Molecular Structure Analysis

The InChI code for “(2-Butoxy-5-chlorophenyl)boronic acid” is 1S/C10H14BClO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3 . This indicates the presence of a butoxy group and a chlorophenyl group attached to a boronic acid moiety.


Physical And Chemical Properties Analysis

“(2-Butoxy-5-chlorophenyl)boronic acid” is a solid compound . It has a melting point of 93-98 °C (lit.) . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

  • Catalysis

    • Application : Boronic acids, including “(2-Butoxy-5-chlorophenyl)boronic acid”, have been used as catalysts for regioselective activation of polyols or epoxide opening .
    • Results : The use of boronic acids as catalysts can improve the efficiency and selectivity of chemical reactions .
  • Building Blocks in Double Suzuki Coupling

    • Application : Boronic acids are also used as building blocks in double Suzuki coupling .
    • Results : This reaction forms a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
  • Sensors and Fluorescent Emitters

    • Application : Some boronic acids have been used to create sensors or fluorescent emitters .
    • Results : These sensors and emitters can be used in a variety of applications, from detecting specific molecules to creating displays .
  • Protodeboronation
    • Application : Protodeboronation is a process where a boron group is removed from a molecule. This process has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
    • Results : This reaction can be used to synthesize a wide range of organic compounds .
  • Suzuki–Miyaura Coupling
    • Application : The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Boronic acids, including “(2-Butoxy-5-chlorophenyl)boronic acid”, can be used as organoboron reagents in this process .
    • Method : The boronic acid is reacted with a halide or pseudohalide in the presence of a base and a palladium catalyst. This forms a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
    • Results : The SM coupling reaction has been used to synthesize a wide range of organic compounds .

Safety And Hazards

“(2-Butoxy-5-chlorophenyl)boronic acid” is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . The compound is harmful if swallowed, and can cause skin and eye irritation . It is recommended to avoid breathing dust, avoid contact with skin and eyes, and to not ingest the compound .

properties

IUPAC Name

(2-butoxy-5-chlorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BClO3/c1-2-3-6-15-10-5-4-8(12)7-9(10)11(13)14/h4-5,7,13-14H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGIBHUXEZCJVCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)Cl)OCCCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584233
Record name (2-Butoxy-5-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Butoxy-5-chlorophenyl)boronic acid

CAS RN

352534-88-4
Record name (2-Butoxy-5-chlorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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